molecular formula C6H12O6 B15142495 D-Idose-18O2

D-Idose-18O2

Cat. No.: B15142495
M. Wt: 184.16 g/mol
InChI Key: GZCGUPFRVQAUEE-FZSVSDNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Idose-18O2: is a labeled form of D-Idose, a rare aldohexose sugar. The “18O2” designation indicates that the compound contains two oxygen atoms labeled with the stable isotope oxygen-18. This labeling is often used in scientific research to trace the metabolic pathways and reactions involving the compound. D-Idose itself is one of the rarest hexoses and is known for its instability under acidic, basic, or thermal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Idose-18O2 typically involves the incorporation of oxygen-18 into D-Idose. One common method is the Kiliani-Fischer synthesis, which starts with D-glucose. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound is limited due to the rarity and instability of D-Idose. advancements in biotechnology, such as the Izumoring strategy, have improved the availability of rare sugars, including D-Idose. This strategy involves the use of specific enzymes to interconvert various monosaccharides .

Chemical Reactions Analysis

Types of Reactions: D-Idose-18O2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: D-iduronic acid and D-idonic acid.

    Reduction: Sugar alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

Chemistry: D-Idose-18O2 is used in isotope labeling studies to trace the metabolic pathways of sugars. It helps in understanding the enzymatic transformations and the fate of sugars in various biochemical processes .

Biology: In biological research, this compound is used to study the uptake and metabolism of rare sugars in cells. It has been shown to inhibit glucose uptake in certain cancer cell lines, making it a potential candidate for cancer research .

Medicine: Its ability to inhibit glucose uptake in cancer cells suggests it could be used in the design of anticancer drugs .

Industry: In the food industry, rare sugars like D-Idose are explored for their low-calorie sweetening properties. the industrial use of this compound is limited due to its high cost and complexity of production .

Comparison with Similar Compounds

Uniqueness: D-Idose-18O2 is unique due to its isotope labeling, which allows for detailed tracing of metabolic pathways. Its ability to inhibit glucose uptake through a TXNIP-independent mechanism also sets it apart from other rare sugars .

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i11+2,12+2

InChI Key

GZCGUPFRVQAUEE-FZSVSDNLSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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